molecular formula C7H10N2O B13994460 1-(3-ethyl-1H-pyrazol-1-yl)ethan-1-one

1-(3-ethyl-1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B13994460
M. Wt: 138.17 g/mol
InChI Key: FGGUTQNIFOEEAR-UHFFFAOYSA-N
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Description

1-(3-ethyl-1H-pyrazol-1-yl)ethan-1-one is a pyrazole derivative featuring an ethanone moiety attached to the pyrazole ring at the 1-position and an ethyl group at the 3-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting antimicrobial, antifungal, and herbicidal activities. Its structural simplicity allows for versatile functionalization, making it a scaffold of interest for comparative studies with analogues.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(3-ethylpyrazol-1-yl)ethanone

InChI

InChI=1S/C7H10N2O/c1-3-7-4-5-9(8-7)6(2)10/h4-5H,3H2,1-2H3

InChI Key

FGGUTQNIFOEEAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Direct Acylation of 3-Ethyl-1H-Pyrazole

Method Overview :
The most straightforward approach involves reacting 3-ethyl-1H-pyrazole with acetylating agents such as acetic anhydride or acetyl chloride. This method is analogous to protocols described for related pyrazole derivatives.

Procedure :

  • Reagents : 3-Ethyl-1H-pyrazole, acetic anhydride, dry dioxane or tetrahydrofuran (THF), pyridine (base).
  • Conditions : Stirring at room temperature for 2–6 hours under anhydrous conditions.
  • Workup : The mixture is concentrated, diluted with water, and extracted with dichloromethane. The organic layer is dried (Na₂SO₄) and purified via flash chromatography (petroleum ether/ethyl acetate).
  • Yield : 40–60% (based on analogous reactions in).

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution at the pyrazole nitrogen, facilitated by the base (pyridine), which neutralizes the generated acid (e.g., HCl or acetic acid).

Cyclocondensation Followed by Acylation

Step 1: Synthesis of 3-Ethyl-1H-Pyrazole
Method Overview :
3-Ethyl-1H-pyrazole can be synthesized via cyclization of β-ketoesters or enaminones with hydrazine derivatives.

Procedure :

  • Reagents : Ethyl 3-oxopentanoate (β-ketoester), hydrazine hydrate, ethanol.
  • Conditions : Reflux for 12–24 hours.
  • Workup : The product is filtered, washed with cold ethanol, and recrystallized.
  • Yield : 50–70% (estimated from similar syntheses in).

Step 2: Acylation
Follow the direct acylation protocol outlined in Section 1.

One-Pot Synthesis from Chalcone Intermediates

Method Overview :
Chalcones (α,β-unsaturated ketones) can react with hydrazines to form pyrazole rings, which are subsequently acylated.

Procedure :

  • Reagents : (E)-4-Ethyl-1-phenylpent-2-en-1-one (chalcone), thiosemicarbazide, acetic anhydride.
  • Conditions :
    • Cyclization: Reflux chalcone and thiosemicarbazide in ethanol with NaOH.
    • Acylation: Treat the intermediate with acetic anhydride in dry THF.
  • Yield : 30–50% (based on multi-step yields in).

Data Comparison of Methods

Method Key Reagents Conditions Yield Advantages
Direct Acylation Acetic anhydride, pyridine Room temperature 40–60% Simple, fewer steps
Cyclocondensation β-Ketoester, hydrazine hydrate Reflux 50–70% Flexibility in pyrazole substitution
Chalcone Route Chalcone, thiosemicarbazide Multi-step reflux 30–50% Integrates ring formation and acylation

Key Considerations

  • Purification : Flash chromatography (petroleum ether/ethyl acetate) is critical for isolating the acetylated product.
  • Solvent Choice : Anhydrous solvents (THF, dioxane) prevent hydrolysis of acetylating agents.
  • Side Products : Competitive acylation at other positions is minimized using bulky bases like pyridine.

Chemical Reactions Analysis

Types of Reactions: 1-(3-ethyl-1H-pyrazol-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Pyrazole alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-(3-ethyl-1H-pyrazol-1-yl)ethan-1-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-ethyl-1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, pyrazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, physicochemical properties, and biological activities of 1-(3-ethyl-1H-pyrazol-1-yl)ethan-1-one and its analogues:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Key References
This compound 3-ethyl pyrazole, ethanone 166.21 Not reported Intermediate for drug design
1-{3-[4-(methanesulfonyl)phenyl]-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one 3-(methanesulfonylphenyl), 5-(3-methylphenyl), dihydropyrazole 406.48 265–266 Antimicrobial
1-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one 5-(4-chlorophenyl), 3-phenyl, indole-ethanone 429.90 Not reported Maximum antibacterial activity
1-(3-Cyclopropyl-5-hydroxy-1-methyl-1H-pyrazol-4-yl)-2-((2-nitropyridin-3-yl)oxy)ethan-1-one 3-cyclopropyl, 5-hydroxy, 2-nitropyridinyloxy 334.31 Not reported Herbicidal
1-(2,4-dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one 2,4-dichlorophenyl, triazole 271.10 Not reported Antifungal (CYP51 binding)
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one 3-nitropyrazole, 4-nitrophenyl 276.20 Not reported High reactivity (synthesis)

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